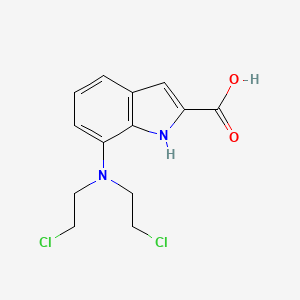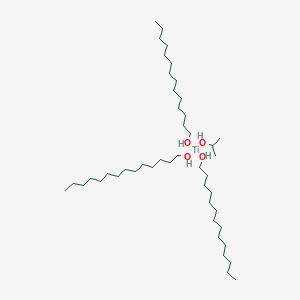
(Propan-2-olato)tris(tetradecan-1-olato)titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Propan-2-olato)tris(tetradecan-1-olato)titanium: is an organometallic compound with the molecular formula C45H94O4Ti . It is a complex of titanium with propan-2-ol and tetradecan-1-ol ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Propan-2-olato)tris(tetradecan-1-olato)titanium typically involves the reaction of titanium tetrachloride (TiCl4) with propan-2-ol and tetradecan-1-ol in an inert atmosphere. The reaction is usually carried out in anhydrous conditions to prevent hydrolysis of the titanium chloride. The process requires careful control of temperature and stoichiometry to ensure the formation of the desired complex.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the production of high-purity material.
Chemical Reactions Analysis
(Propan-2-olato)tris(tetradecan-1-olato)titanium: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium oxides, which are useful in catalysis and material science.
Reduction: Reduction reactions can lead to the formation of lower oxidation state titanium complexes.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands, leading to the formation of new complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.
Substitution: Various ligands, such as halides and alkoxides, can be used for substitution reactions.
Major Products Formed:
Titanium oxides (TiO2) from oxidation reactions.
Lower oxidation state titanium complexes from reduction reactions.
New organometallic complexes from substitution reactions.
Scientific Research Applications
(Propan-2-olato)tris(tetradecan-1-olato)titanium: has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other titanium-based compounds and catalysts.
Biology: The compound can be used in biological studies to understand the interaction of titanium complexes with biological molecules.
Industry: Used in the production of advanced materials, such as coatings and ceramics.
Mechanism of Action
The mechanism by which (Propan-2-olato)tris(tetradecan-1-olato)titanium exerts its effects involves its interaction with molecular targets and pathways. The titanium center can coordinate with various ligands, leading to changes in the electronic and steric properties of the complex. This can affect the reactivity and stability of the compound, making it useful in catalysis and material science.
Comparison with Similar Compounds
(Propan-2-olato)tris(ethanolato)titanium
(Propan-2-olato)tris(butanolato)titanium
(Propan-2-olato)tris(hexanolato)titanium
(Propan-2-olato)tris(tetradecan-1-olato)titanium , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
68443-59-4 |
|---|---|
Molecular Formula |
C45H98O4Ti |
Molecular Weight |
751.1 g/mol |
IUPAC Name |
propan-2-ol;tetradecan-1-ol;titanium |
InChI |
InChI=1S/3C14H30O.C3H8O.Ti/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-3(2)4;/h3*15H,2-14H2,1H3;3-4H,1-2H3; |
InChI Key |
GIVFZZZOYPIZPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCO.CCCCCCCCCCCCCCO.CCCCCCCCCCCCCCO.CC(C)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2,4-dioxo-4-[4-(trifluoromethoxy)phenyl]butanoate](/img/structure/B15347870.png)
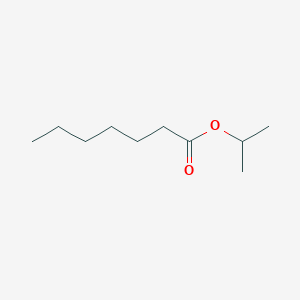
![4,4'-Bis(trifluoromethyl)-2,2'-bipyridinebis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl)phenyl]iridium(III)hexafluorophosphate](/img/structure/B15347885.png)
![1-Oxa-4-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B15347888.png)
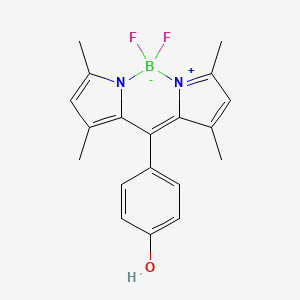
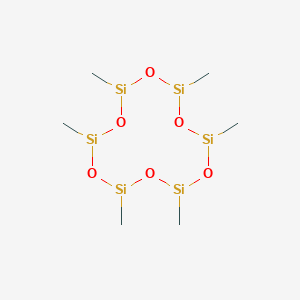

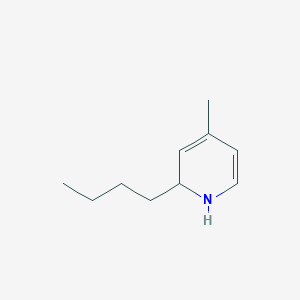
![methyl (1S,2R,3R,4R,8R,9R,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate](/img/structure/B15347915.png)
![3-[(Dimethylamino)methyl]-2-methylphenol](/img/structure/B15347928.png)
![2-[[4-[(2,5-Dichlorophenyl)azo]-3-methylphenyl]ethylamino]ethanol](/img/structure/B15347930.png)
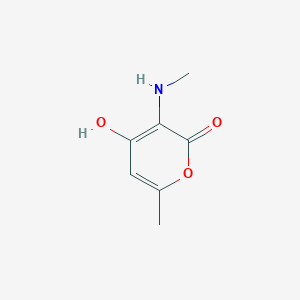
![7-(2-(Dimethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B15347955.png)
